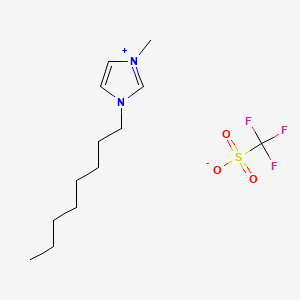

1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

Description

The exact mass of the compound 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.CHF3O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)8(5,6)7/h10-12H,3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVMAYRUJBXMAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047946 | |

| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403842-84-2 | |

| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79MAJ4P5LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][TfO], is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines, including green chemistry and electrochemistry. Its unique combination of properties, such as low volatility, high thermal stability, and tunable solvency, makes it a promising candidate for applications ranging from a reaction medium to an electrolyte in energy storage devices. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of [OMIM][TfO], presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and illustrating key relationships through diagrams. This document is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this versatile ionic liquid.

Core Physicochemical Properties

The fundamental properties of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate are summarized below. These characteristics are crucial for understanding its behavior in various applications.

| Property | Value |

| Molecular Formula | C₁₃H₂₃F₃N₂O₃S |

| Molecular Weight | 344.39 g/mol |

| Appearance | Colorless to slightly yellow liquid, semi-solid, or solid[1][2] |

| Density | See Table 2-1 |

| Viscosity | See Table 2-2 |

| Ionic Conductivity | See Table 2-3 |

| Melting Point | Data not available; a similar IL, [BMIM][TfO], melts at 16 °C[3] |

| Glass Transition Temp. | Data not available; a similar IL, [BMIM][TfO], is -82 °C[3] |

| Thermal Stability | Exhibits excellent thermal stability[1] |

Quantitative Data Summary

The following tables provide a detailed summary of the key quantitative properties of [OMIM][TfO].

Table 2-1: Density

| Temperature (°C) | Density (g/mL) |

| Not Specified | 1.19[1] |

Table 2-2: Viscosity

| Temperature (°C) | Viscosity (cP) |

| 25 | 296 ± 11[3] |

| 60 | 52 ± 1[3] |

Table 2-3: Ionic Conductivity

| Temperature (°C) | Ionic Conductivity (mS/cm) |

| 25 | 0.31 ± 0.06[3] |

| 60 | ~2.3 (estimated from graph)[3] |

Experimental Protocols

Detailed methodologies for the determination of the fundamental properties of ionic liquids are crucial for reproducible research. The following sections outline standard experimental protocols.

Density Measurement (Pycnometer Method)

A pycnometer provides a highly precise method for determining the density of liquids.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Thermostatic bath

-

Distilled water (or other reference liquid with a known density)

-

The ionic liquid sample ([OMIM][TfO])

-

Acetone or other suitable solvent for cleaning and drying

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

-

Calibration with a Reference Liquid:

-

Fill the pycnometer with distilled water, ensuring no air bubbles are present.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₁.

-

-

Measurement of the Ionic Liquid:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the ionic liquid ([OMIM][TfO]).

-

Repeat the process of inserting the stopper, equilibrating the temperature in the thermostatic bath to the same temperature as the reference liquid, drying the exterior, and weighing. Record this mass as m₂.

-

-

Calculation:

-

The density of the ionic liquid (ρ_IL) is calculated using the following formula: ρ_IL = (m₂ - m₀) / (m₁ - m₀) * ρ_water where ρ_water is the known density of water at the measurement temperature.

-

Viscosity Measurement (Rotational Rheometer)

A rotational rheometer is used to measure the viscosity of fluids by applying a shear stress and measuring the resulting shear rate.

Materials:

-

Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate)

-

Temperature control unit (e.g., Peltier plate)

-

The ionic liquid sample ([OMIM][TfO])

Procedure:

-

Instrument Setup and Calibration: Turn on the rheometer and allow it to stabilize. Calibrate the instrument according to the manufacturer's instructions.

-

Sample Loading: Place a small, accurately measured volume of the ionic liquid onto the lower plate of the rheometer.

-

Geometry Positioning: Lower the upper geometry (cone or plate) to the correct gap setting. Ensure the sample fills the gap completely without overflowing.

-

Temperature Equilibration: Set the desired temperature using the temperature control unit and allow the sample to reach thermal equilibrium.

-

Measurement:

-

Perform a shear rate sweep, applying a range of shear rates to the sample and measuring the corresponding shear stress.

-

The viscosity (η) is calculated as the ratio of shear stress to shear rate.

-

Data is typically plotted as viscosity versus shear rate to identify the Newtonian plateau, where viscosity is independent of the shear rate.

-

-

Data Analysis: The viscosity at a given temperature is reported from the Newtonian region of the flow curve.

Ionic Conductivity Measurement (Conductivity Meter)

An AC conductivity bridge or a conductivity meter is used to measure the ionic conductivity of the ionic liquid.

Materials:

-

Conductivity meter with a conductivity cell (probe)

-

Thermostatic bath

-

The ionic liquid sample ([OMIM][TfO])

-

Standard potassium chloride (KCl) solutions for calibration

Procedure:

-

Calibration: Calibrate the conductivity meter using standard KCl solutions of known conductivity at a specific temperature. This determines the cell constant.

-

Sample Preparation: Place the ionic liquid sample in a clean, dry container.

-

Temperature Control: Immerse the container with the ionic liquid in a thermostatic bath set to the desired measurement temperature and allow it to equilibrate.

-

Measurement:

-

Immerse the conductivity probe into the ionic liquid, ensuring the electrodes are fully submerged.

-

Allow the reading to stabilize and record the conductivity value.

-

-

Data Recording: Record the temperature and the corresponding ionic conductivity. Repeat the measurement at different temperatures to determine the temperature dependence.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Materials:

-

Thermogravimetric analyzer (TGA)

-

TGA sample pans (e.g., alumina or platinum)

-

The ionic liquid sample ([OMIM][TfO])

-

Inert gas (e.g., nitrogen)

Procedure:

-

Instrument Setup: Turn on the TGA and the gas supply. Calibrate the instrument for mass and temperature according to the manufacturer's protocol.

-

Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA pan.

-

Measurement Program:

-

Place the sample pan in the TGA furnace.

-

Program the instrument with the desired temperature profile. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C) under a continuous flow of inert gas.

-

-

Data Acquisition: The TGA software will record the sample mass as a function of temperature.

-

Data Analysis:

-

The resulting TGA curve plots percentage mass loss versus temperature.

-

The onset decomposition temperature (T_onset) is a key parameter and is often determined as the temperature at which a significant mass loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition step.

-

Visualizations

The following diagrams illustrate the relationships between the structure and properties of [OMIM][TfO] and a typical workflow for its characterization.

Caption: Relationship between the molecular structure of [OMIM][TfO] and its key physicochemical properties.

Caption: A generalized experimental workflow for the synthesis, purification, and characterization of an ionic liquid.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for the ionic liquid 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][OTf]. This document details the core synthetic methodologies, reaction mechanisms, and relevant quantitative data, presented in a format tailored for professionals in research and development.

Introduction

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is a versatile ionic liquid characterized by its unique physicochemical properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of organic and inorganic compounds.[1] These attributes make it a valuable solvent and catalyst in various applications, including green chemistry, electrochemistry, and pharmaceutical research, where it can enhance the solubility of biomolecules.[1] The synthesis of [OMIM][OTf] is typically achieved through a two-step process: the formation of the 1-methyl-3-n-octylimidazolium cation followed by an anion exchange to introduce the trifluoromethanesulfonate anion.

Synthesis Pathway and Mechanism

The most common and efficient pathway for the synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate involves two sequential reactions:

-

N-Alkylation of 1-Methylimidazole: This step involves the quaternization of 1-methylimidazole with an n-octyl halide (typically bromide or chloride) to produce the 1-methyl-3-n-octylimidazolium halide salt. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Anion Exchange: The halide anion of the intermediate salt is then exchanged for the trifluoromethanesulfonate anion. This is typically achieved through a metathesis reaction with a trifluoromethanesulfonate salt or by using an anion exchange resin.

Step 1: Synthesis of 1-Methyl-3-n-octylimidazolium Halide ([OMIM][X])

The first step is the synthesis of the cation. A common method is the reaction of 1-methylimidazole with 1-bromooctane.

Reaction Mechanism:

The reaction is a classic SN2 reaction. The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromooctane. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

Figure 1: N-Alkylation of 1-Methylimidazole.

Step 2: Anion Exchange to form [OMIM][OTf]

The second step involves replacing the halide anion with the trifluoromethanesulfonate anion. A common and effective method for this is the use of an anion exchange resin.

Reaction Mechanism:

The process involves passing a solution of the 1-methyl-3-n-octylimidazolium halide through a column packed with an anion exchange resin (e.g., Amberlyst A-26) that has been pre-loaded with trifluoromethanesulfonate anions. The halide ions in the solution are exchanged for the trifluoromethanesulfonate ions on the resin, resulting in the desired ionic liquid in the eluate.

Figure 2: Anion Exchange Workflow.

Experimental Protocols

Synthesis of 1-Methyl-3-n-octylimidazolium Bromide ([OMIM][Br])

This protocol is adapted from a reported ultrasound-assisted, solvent-free synthesis which provides a high yield.[2]

-

Materials:

-

1-Methylimidazole

-

1-Bromooctane

-

-

Procedure:

-

In a suitable reaction vessel, combine 1-methylimidazole and 1-bromooctane in a 1:1 molar ratio.

-

Subject the reaction mixture to ultrasound irradiation at a temperature of 20-30°C for 5 hours.

-

After the reaction is complete, the product, 1-methyl-3-n-octylimidazolium bromide, is obtained as a viscous liquid.

-

The purity of the product can be verified using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[2]

-

Anion Exchange to Synthesize 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])

This is a general procedure for anion exchange using an anion exchange resin, which can be adapted for the synthesis of [OMIM][OTf].[3][4]

-

Materials:

-

1-Methyl-3-n-octylimidazolium bromide ([OMIM][Br])

-

Anion exchange resin (e.g., Amberlyst A-26, OH⁻ form)

-

Ammonium trifluoromethanesulfonate or Trifluoromethanesulfonic acid

-

Methanol

-

-

Procedure:

-

Resin Preparation:

-

Pack a glass column with the anion exchange resin.

-

To load the trifluoromethanesulfonate anion onto the resin, pass a solution of ammonium trifluoromethanesulfonate or a dilute solution of trifluoromethanesulfonic acid through the column until the eluate has the same pH as the initial solution.

-

Wash the resin thoroughly with methanol until the eluate is neutral.

-

-

Anion Exchange:

-

Dissolve the synthesized 1-methyl-3-n-octylimidazolium bromide in methanol to prepare a solution of 50-60 mM.

-

Pass this solution through the prepared anion exchange column.

-

Wash the column with additional methanol to ensure all the product is eluted.

-

-

Product Isolation:

-

Combine the eluates.

-

Remove the methanol under reduced pressure (e.g., using a rotary evaporator).

-

Dry the resulting oil in a vacuum oven at 60°C over a desiccant (e.g., P₂O₅ and KOH) to remove any residual water and solvent.

-

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate and its intermediate.

Table 1: Synthesis Parameters and Yields

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. N-Alkylation | 1-Methylimidazole, 1-Bromooctane | Solvent-free (Ultrasound) | 20-30 | 5 | 98 | [2] |

| 2. Anion Exchange | [OMIM][Br], Anion Exchange Resin | Methanol | Room Temperature | - | - | [3][4] |

Note: The yield for the anion exchange step is typically high but is not explicitly reported in the general protocol.

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| [OMIM][Br] | C₁₂H₂₃BrN₂ | 275.23 | 10.23 (s, 1H), 7.52 (m, 2H), 4.25 (t, 2H), 4.08 (s, 3H), 1.88 (m, 2H), 1.25 (m, 10H), 0.86 (t, 3H) | 137.06, 123.56, 122.01, 50.04, 36.43, 31.65, 30.29, 28.98, 28.91, 26.34, 22.52, 14.01 |

| [OMIM][OTf] | C₁₃H₂₃F₃N₂O₃S | 344.39 | Not explicitly found for [OMIM][OTf] | Not explicitly found for [OMIM][OTf] |

Note: The NMR data for [OMIM][Br] is from a synthesis using 1-bromooctane.[2] Specific NMR data for the final [OMIM][OTf] product was not available in the searched literature, but the cation peaks are expected to be very similar.

Logical Relationships in Synthesis

The synthesis of [OMIM][OTf] follows a logical progression where the properties of the intermediate and the choice of reagents in the second step are critical for the purity and yield of the final product.

Figure 3: Logical Flow of Synthesis.

Conclusion

The synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate is a well-established two-step process that is both efficient and high-yielding. The initial N-alkylation of 1-methylimidazole can be performed under solvent-free conditions with high efficiency. The subsequent anion exchange, particularly using a resin-based method, offers a straightforward and clean route to the final, high-purity ionic liquid. This guide provides the essential details for researchers and professionals to replicate and understand the synthesis of this important ionic liquid for their specific applications.

References

A Comprehensive Technical Guide to 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, an ionic liquid, is a subject of increasing interest across various scientific disciplines, including green chemistry, electrochemistry, and biotechnology.[1] Its unique physicochemical properties, such as low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic substances, make it a versatile solvent and catalyst in numerous applications.[1] This technical guide provides an in-depth overview of its chemical identity, properties, a representative synthesis protocol, and its applications, with a particular focus on its relevance to drug development and life sciences research.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1-methyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate .[2] It consists of a 1-methyl-3-n-octylimidazolium cation and a trifluoromethanesulfonate anion.

-

Cation: 1-Methyl-3-n-octylimidazolium ([C₈MIM]⁺)

-

Anion: Trifluoromethanesulfonate ([OTf]⁻)

The structure is characterized by an imidazolium ring with a methyl group and an n-octyl chain attached to the two nitrogen atoms. This combination of a relatively long alkyl chain on the cation contributes to its distinct solvent properties.

Physicochemical Properties

The properties of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | 1-methyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate | Sigma-Aldrich[2] |

| Synonyms | 1-Methyl-3-n-octylimidazolium triflate | Chem-Impex[1] |

| CAS Number | 403842-84-2 | Sigma-Aldrich, Chem-Impex[1][2] |

| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | Sigma-Aldrich, Chem-Impex[1][2] |

| Molecular Weight | 344.39 g/mol | Chem-Impex, SCBT[1][3] |

| Appearance | Colorless to slightly yellow liquid or semi-solid | Sigma-Aldrich, Chem-Impex[1][2] |

| Density | 1.19 g/mL | Chem-Impex[1] |

| Refractive Index (n20/D) | 1.44 | Chem-Impex[1] |

| Purity | ≥98% (HPLC) to ≥99% | Chem-Impex, SCBT[1][3] |

| Storage Temperature | Room temperature, inert atmosphere | Sigma-Aldrich[2] |

| InChI Key | BCVMAYRUJBXMAP-UHFFFAOYSA-M | Sigma-Aldrich[2] |

Synthesis and Experimental Protocols

The synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate is typically achieved through a two-step process: N-alkylation of 1-methylimidazole to form a halide salt, followed by anion metathesis (exchange) to introduce the trifluoromethanesulfonate anion. While specific protocols may vary, a representative procedure is detailed below, based on common synthesis strategies for similar ionic liquids.[4][5]

Representative Synthesis Protocol

Step 1: Synthesis of 1-Methyl-3-n-octylimidazolium Halide (e.g., Bromide)

-

Reactants: Equimolar amounts of freshly distilled 1-methylimidazole and 1-bromooctane are used.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, 1-methylimidazole is added.

-

1-bromooctane is added dropwise to the flask while stirring.

-

The reaction mixture is heated (typically 60-80 °C) and stirred for 24-48 hours. The reaction progress can be monitored by TLC or NMR.

-

For a greener approach, the reaction can be performed under solvent-free conditions, potentially with ultrasound assistance to increase the reaction rate.[5]

-

-

Work-up and Purification:

-

After the reaction is complete, the resulting viscous liquid is cooled to room temperature.

-

The product is washed multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials.

-

The purified 1-methyl-3-n-octylimidazolium bromide is then dried under vacuum to remove residual solvent.

-

Step 2: Anion Metathesis to form 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

-

Reactants: The 1-methyl-3-n-octylimidazolium bromide from Step 1 and an equimolar amount of a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate).

-

Procedure:

-

The imidazolium bromide is dissolved in a suitable solvent (e.g., acetone or acetonitrile).

-

The trifluoromethanesulfonate salt, dissolved in the same solvent, is added to the solution.

-

The mixture is stirred at room temperature for several hours (e.g., 12-24 hours). A precipitate of the halide salt (e.g., LiBr or AgBr) will form.

-

-

Work-up and Purification:

-

The precipitated halide salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting ionic liquid is washed with deionized water to remove any remaining inorganic salts. For hydrophobic ionic liquids, this can be done via liquid-liquid extraction.

-

The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to ensure the removal of all volatile impurities and water.

-

Synthesis Workflow Diagram

Caption: Generalized two-step synthesis of the target ionic liquid.

Applications in Research and Drug Development

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is a versatile compound with applications spanning several research areas. Its utility is particularly noted in fields relevant to pharmaceutical and biotechnological development.

-

Green Chemistry: As an ionic liquid, it serves as an environmentally benign alternative to volatile organic solvents, reducing waste and toxicity in chemical reactions.[1]

-

Biotechnology and Drug Development: It is effective in enhancing the solubility of biomolecules, which is a critical aspect of drug formulation and bioprocessing.[1] Its use as a solvent can aid in the extraction and purification of active pharmaceutical ingredients (APIs) and other biological compounds.[1]

-

Separation Processes: The compound is utilized in advanced separation techniques like liquid-liquid extraction and chromatography, which are fundamental for purifying complex mixtures in the pharmaceutical industry.[1]

-

Material Science: It is explored in the synthesis of novel polymers and composites, which could lead to new materials for drug delivery systems or medical devices.[1]

-

Electrochemistry: Due to its ionic conductivity and stability, it finds use in the development of advanced batteries and supercapacitors.[1]

Application Pathways Diagram

Caption: Core applications of the ionic liquid in scientific research.

Safety and Handling

Based on available safety data, 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate requires careful handling in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

It is recommended to handle this chemical in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is a valuable ionic liquid with a unique profile of properties that make it suitable for a wide range of advanced scientific applications. For researchers in drug development and biotechnology, its capacity to act as a green solvent and enhance the solubility of complex biomolecules presents significant opportunities for innovation in synthesis, purification, and formulation. As research into ionic liquids continues to expand, the potential applications for this and similar compounds are likely to grow, further establishing their role in modern chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 1-Octyl-3-methylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-octyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid with significant potential in various scientific and industrial applications, including the pharmaceutical sciences. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging roles in drug development, particularly in enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).

Chemical Identity and Molecular Structure

1-Octyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [OMIM][OTf], is a room-temperature ionic liquid. Its chemical structure consists of a 1-octyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion.

-

CAS Number: 403842-84-2[1]

-

Molecular Formula: C13H23F3N2O3S[1]

-

Molecular Weight: 344.39 g/mol [1]

-

IUPAC Name: 1-methyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate

The molecular structure is characterized by the imidazolium ring with a methyl group and a long octyl chain, which imparts specific solubility characteristics, and the triflate anion, which influences its thermal and electrochemical stability.

Physicochemical Properties

The properties of [OMIM][OTf] make it a versatile solvent and material for various applications. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Purity | ≥99% | [1] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid | |

| Melting Point | -20 °C | |

| Density | 1.20 g/cm³ at 25 °C | |

| Viscosity | 226 cP at 25 °C | |

| Ionic Conductivity | 0.79 mS/cm at 30 °C |

Synthesis of [OMIM][OTf]: Experimental Protocol

The synthesis of 1-octyl-3-methylimidazolium trifluoromethanesulfonate can be achieved through a two-step process involving the quaternization of 1-methylimidazole followed by anion exchange.

Step 1: Synthesis of 1-octyl-3-methylimidazolium bromide ([OMIM]Br)

A detailed, ultrasound-assisted, solvent-free method has been reported for the synthesis of the intermediate, 1-octyl-3-methylimidazolium bromide.

-

Reactants: 1-methylimidazole and 1-bromooctane.

-

Procedure:

-

Equimolar amounts of 1-methylimidazole and 1-bromooctane are combined in a reaction vessel.

-

The mixture is subjected to ultrasound irradiation at 40 kHz in an ultrasonic bath.

-

The reaction is carried out for 5 hours at a temperature of 20-30°C.

-

The resulting ionic liquid is washed with ethyl acetate and dried under vacuum to yield the pure product.

-

-

Yield: A high yield of 98% has been reported for this method.[2]

Step 2: Anion Exchange

The bromide anion of [OMIM]Br is then exchanged for the trifluoromethanesulfonate anion. This is typically achieved by reacting the bromide salt with a triflate salt, such as lithium triflate or silver triflate.

-

Reactants: 1-octyl-3-methylimidazolium bromide and a triflate salt (e.g., LiOTf or AgOTf).

-

General Procedure:

-

[OMIM]Br is dissolved in a suitable solvent (e.g., acetone or acetonitrile).

-

An equimolar amount of the triflate salt is added to the solution.

-

The mixture is stirred at room temperature for several hours.

-

The resulting precipitate (LiBr or AgBr) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the final product, [OMIM][OTf].

-

The product is then washed with water to remove any remaining inorganic salts and dried under vacuum.[3]

-

The following diagram illustrates the general workflow for the synthesis of [OMIM][OTf].

Applications in Drug Development

Ionic liquids, including [OMIM][OTf], are gaining attention in the pharmaceutical industry due to their unique properties as solvents and formulation excipients.[4]

Enhancing Solubility of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Ionic liquids like [OMIM][OTf] have been investigated as potential solvents to enhance the solubility of such compounds.[4] The long octyl chain on the imidazolium cation can create hydrophobic domains, while the ionic nature of the molecule allows for interactions with polar functional groups, making it a suitable solvent for a wide range of APIs.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The equilibrium solubility of an API in [OMIM][OTf] can be determined using a modified shake-flask method.

-

Preparation: An excess amount of the solid API is added to a known volume of [OMIM][OTf] in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatically controlled shaker bath at a specific temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase, often by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: The concentration of the dissolved API in the [OMIM][OTf] sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molar concentration.

Potential in Transdermal Drug Delivery

The properties of [OMIM][OTf] suggest its potential use in transdermal drug delivery systems. Its nature as an ionic liquid can influence the permeability of the stratum corneum, the main barrier to drug absorption through the skin. Some ionic liquids can act as penetration enhancers by disrupting the highly ordered lipid structure of the stratum corneum, thereby facilitating the passage of drug molecules. The amphiphilic nature of the [OMIM]+ cation, with its long alkyl chain and charged imidazolium headgroup, is a key feature for this potential application.

Biocatalysis and Enzyme Stability

Ionic liquids have been shown to be suitable media for enzymatic reactions. They can provide a non-aqueous environment that can enhance the stability and activity of certain enzymes. While specific studies on [OMIM][OTf] are limited, related imidazolium-based ionic liquids have been investigated for this purpose. For instance, studies on the effects of 1-octyl-3-methylimidazolium bromide on antioxidant enzymes in mouse liver have been conducted, indicating the interaction of such ionic liquids with biological systems.[5]

Conclusion

1-Octyl-3-methylimidazolium trifluoromethanesulfonate is a versatile ionic liquid with a well-defined chemical structure and a unique set of physicochemical properties. Its synthesis is achievable through established chemical routes. While its application in drug development is still an emerging field, its potential to enhance the solubility of poorly soluble drugs and act as a component in novel drug delivery systems warrants further investigation. The detailed protocols and data presented in this guide are intended to support researchers and scientists in exploring the full potential of [OMIM][OTf] in pharmaceutical and other scientific disciplines.

References

The Dawn of a Greener Era in Chemistry: An In-depth Technical Guide to Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of sustainable scientific practices has propelled the exploration of novel materials and methodologies. Among the most promising innovations are ionic liquids (ILs), a class of salts with melting points below 100°C, often hailed as "designer solvents" for their tunable physicochemical properties.[1][2][3] This technical guide delves into the core of imidazolium-based ionic liquids, a prominent and versatile family of ILs, elucidating their synthesis, fundamental properties, and transformative applications in green chemistry.

Introduction: The Imperative for Greener Solvents

Traditional volatile organic compounds (VOCs) have long been the workhorses of the chemical industry. However, their detrimental environmental impact, including air pollution and potential toxicity, necessitates a paradigm shift.[2] Imidazolium-based ionic liquids have emerged as a compelling alternative, offering a unique combination of negligible vapor pressure, high thermal and chemical stability, and a remarkable ability to dissolve a wide range of polar and non-polar substances.[1][3][4] Their properties can be meticulously tailored by modifying the alkyl substituents on the imidazolium cation and by pairing it with different anions, opening up a vast chemical space for specific applications.[1][5]

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ILs is a cornerstone of their accessibility and utility. The most common method involves a two-step process: N-alkylation of an imidazole derivative followed by anion exchange.

General Synthesis Pathway

The synthesis typically begins with the quaternization of a 1-alkylimidazole (e.g., 1-methylimidazole) with an alkyl halide (e.g., 1-chlorobutane or 1-bromoethane) to form the corresponding 1-alkyl-3-alkylimidazolium halide.[6][7] This initial product can then undergo anion metathesis with a metal salt or a Brønsted acid to introduce a variety of anions, thereby tuning the IL's properties.[8][9]

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

This protocol is a representative example of the synthesis of a common imidazolium-based ionic liquid.

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Toluene (or another suitable solvent)

-

Ethyl acetate (for washing)

-

Activated charcoal (for purification)

-

Alumina (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in toluene.[6]

-

Addition of Alkyl Halide: Slowly add 1-chlorobutane (1.1 eq) to the stirred solution.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours.[6][10] The product, [BMIM][Cl], will begin to form as a second, denser liquid phase.

-

Isolation: After cooling to room temperature, separate the lower ionic liquid layer from the toluene. The product can be further precipitated by cooling the reaction mixture to a low temperature (e.g., -20°C).[6]

-

Washing: Wash the crude [BMIM][Cl] multiple times with ethyl acetate to remove unreacted starting materials and impurities.[10]

-

Purification: For higher purity, the ionic liquid can be treated with activated charcoal and passed through a short column of alumina.[11]

-

Drying: Remove any residual solvent and water by drying under vacuum at an elevated temperature (e.g., 60-100°C) until a constant weight is achieved.[10][11]

Physicochemical Properties: A Tunable Landscape

The immense appeal of imidazolium-based ILs stems from the ability to fine-tune their properties by altering the cation and anion.[1][5]

Data Presentation: Key Properties of Common Imidazolium-Based Ionic Liquids

The following tables summarize key physicochemical data for a selection of common imidazolium-based ionic liquids.

Table 1: Melting Point of Selected Imidazolium-Based Ionic Liquids

| Cation | Anion | Melting Point (°C) |

| 1-Ethyl-3-methylimidazolium ([EMIM]) | Tetrafluoroborate ([BF4]⁻) | 13 |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Chloride ([Cl]⁻) | 66-67 |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Hexafluorophosphate ([PF6]⁻) | 10 |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Tetrafluoroborate ([BF4]⁻) | -81 |

| 1-Hexyl-3-methylimidazolium ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | -4 |

| 1-Octyl-3-methylimidazolium ([OMIM]) | Tetrafluoroborate ([BF4]⁻) | -78 |

Note: Melting points can be significantly affected by impurities, particularly water.[12]

Table 2: Viscosity of Selected Imidazolium-Based Ionic Liquids at 25°C

| Cation | Anion | Viscosity (mPa·s) |

| 1-Ethyl-3-methylimidazolium ([EMIM]) | Acetate ([AcO]⁻) | 92 |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Hexafluorophosphate ([PF6]⁻) | 218 |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Tetrafluoroborate ([BF4]⁻) | 94 |

| 1-Hexyl-3-methylimidazolium ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | 69.4 |

| 1-Ethyl-3-methylimidazolium ([EMIM]) | Bis(fluorosulfonyl)imide ([FSI]⁻) | 18 |

Note: Viscosity is highly dependent on temperature and water content.[13][14]

Table 3: Thermal Decomposition Temperature of Selected Imidazolium-Based Ionic Liquids

| Cation | Anion | Decomposition Temperature (Tdec) (°C) |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Acetate ([OAc]⁻) | ~220 |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Chloride ([Cl]⁻) | ~250 |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Methyl Sulfate ([MeSO4]⁻) | ~390 |

| 1-Hexyl-3-methylimidazolium ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | >400 |

| 1-Decyl-3-methylimidazolium ([DMIM]) | Bromide ([Br]⁻) | ~320 |

Note: Decomposition temperature can vary depending on the experimental method (e.g., TGA) and the atmosphere (e.g., nitrogen or air).[15][16][17]

Applications in Green Chemistry

The unique properties of imidazolium-based ionic liquids make them highly attractive for a wide range of applications in green chemistry, particularly as solvents and catalysts.

Imidazolium-Based Ionic Liquids as Green Solvents

Their low volatility significantly reduces air pollution and workplace exposure risks associated with traditional organic solvents. Furthermore, their ability to dissolve a diverse array of compounds, including biomass components like cellulose, has opened new avenues for biorefining.[3][7] The dissolution of lignocellulosic biomass in ILs is a critical step in the production of biofuels and bio-based chemicals.[7]

Catalytic Applications: Dual Role as Solvent and Catalyst

Imidazolium-based ILs can act as more than just inert solvents; they can actively participate in and influence chemical reactions.[5][18] They can stabilize catalytic species, and in some cases, the imidazolium cation itself can act as a precursor to N-heterocyclic carbene (NHC) ligands, which are highly effective in transition metal catalysis.[19]

The Heck reaction, a cornerstone of carbon-carbon bond formation, has been successfully carried out in imidazolium-based ILs. The ionic liquid can serve as the solvent and, in some instances, can form catalytically active palladium-NHC complexes in situ.[20][21]

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Base (e.g., sodium acetate, NaOAc)

-

Imidazolium-based ionic liquid (e.g., [BMIM][Br])

-

Internal standard for GC analysis (e.g., octadecane)

Procedure:

-

Reaction Setup: In a reaction vial, combine the aryl halide (1.0 eq), alkene (1.2 eq), base (1.1 eq), and palladium catalyst (e.g., 1 mol%).[21]

-

Addition of Ionic Liquid: Add the imidazolium-based ionic liquid to the vial to act as the solvent.

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (e.g., 24 hours).[21]

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) by taking aliquots from the reaction mixture.

-

Product Isolation: After the reaction is complete, the product can typically be extracted from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or hexane). The ionic liquid containing the catalyst can often be recycled for subsequent reactions.

Environmental Considerations: Toxicity and Biodegradability

While often touted as "green" solvents, it is crucial to critically assess the environmental footprint of imidazolium-based ionic liquids. Their toxicity and biodegradability are key factors in their overall sustainability.

Research has shown that the toxicity of imidazolium-based ILs is strongly dependent on the length of the alkyl chain on the cation; longer alkyl chains tend to be more toxic.[22][23] The type of anion generally has a lesser effect on toxicity.[22]

Furthermore, many common imidazolium-based ILs are not readily biodegradable.[22][23] However, studies have indicated that ILs with longer alkyl side chains (e.g., C6 or C8) may exhibit some degree of primary biodegradation.[24] The imidazolium ring itself is often resistant to cleavage by microorganisms.[24]

Conclusion and Future Outlook

Imidazolium-based ionic liquids represent a significant advancement in the development of green chemical technologies. Their tunable properties, low volatility, and diverse applications as both solvents and catalysts position them as powerful tools for researchers and drug development professionals. However, a comprehensive understanding of their entire life cycle, including their synthesis, use, and end-of-life fate, is essential for their responsible and sustainable implementation. Future research will undoubtedly focus on the design of even more benign and biodegradable ionic liquids, further solidifying their role in the future of green chemistry. The continued exploration of their catalytic potential and their application in novel areas such as materials science and energy storage promises a vibrant and impactful future for this remarkable class of compounds.[19][25]

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 8. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ajer.org [ajer.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. iris.uniroma1.it [iris.uniroma1.it]

- 20. mdpi.com [mdpi.com]

- 21. pcliv.ac.uk [pcliv.ac.uk]

- 22. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. files01.core.ac.uk [files01.core.ac.uk]

Unveiling the Potential of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate: A Technical Guide for Researchers

An in-depth exploration of the core characteristics and applications of the ionic liquid, 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate, tailored for researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][OTf], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including high thermal stability, low volatility, and excellent solvation capabilities, makes it a versatile tool in green chemistry, electrochemistry, and notably, in pharmaceutical sciences and drug development.[1] This technical guide provides a comprehensive overview of the key characteristics of [OMIM][OTf], including its physicochemical properties, synthesis and characterization protocols, and its burgeoning applications in the pharmaceutical landscape.

Core Physicochemical Properties

The utility of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate in diverse applications stems from its distinct physicochemical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | [1][2] |

| Molecular Weight | 344.39 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid or low melting solid | [1][2][3] |

| Density | 1.19 g/mL | [1] |

| Refractive Index | n20/D 1.44 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| CAS Number | 403842-84-2 | [1][2] |

| Property of [OMIM][NTf₂] | Value | Reference |

| Molecular Formula | C₁₄H₂₃F₆N₃O₄S₂ | [4][5] |

| Molecular Weight | 475.47 g/mol | [5] |

| Melting Point | -43 °C | [5] |

| Viscosity | 106 cP (at 20 °C) | [5] |

| Density | 1.32 g/cm³ (at 25 °C) | [5] |

| Ionic Conductivity | 1.00 mS/cm (at 20 °C) | [5] |

Synthesis and Characterization: Experimental Protocols

The synthesis of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate typically follows a two-step process involving the quaternization of an imidazole followed by anion exchange.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methyl-3-n-octylimidazolium Halide

-

Reactants: 1-methylimidazole and 1-bromooctane (or another 1-halo-octane).

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in an appropriate solvent such as acetonitrile. Add a slight molar excess of 1-bromooctane to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting viscous liquid is the 1-methyl-3-n-octylimidazolium bromide intermediate. Wash the product with a non-polar solvent like hexane to remove any unreacted starting materials.

Step 2: Anion Exchange

-

Reactants: 1-Methyl-3-n-octylimidazolium bromide and a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate).

-

Procedure: Dissolve the 1-methyl-3-n-octylimidazolium bromide in a suitable solvent like methanol or acetone. In a separate flask, dissolve an equimolar amount of the trifluoromethanesulfonate salt in the same solvent.

-

Reaction: Slowly add the trifluoromethanesulfonate salt solution to the imidazolium bromide solution with constant stirring. A precipitate of the insoluble halide salt (e.g., LiBr or AgBr) will form.

-

Purification: Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange. Filter the mixture to remove the precipitated salt. The filtrate contains the desired 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate.

-

Final Purification: Remove the solvent from the filtrate under reduced pressure. The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and water.

Experimental Protocol: Characterization

The purity and identity of the synthesized 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate can be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra will confirm the presence of the imidazolium ring protons and the methyl and octyl chain protons and carbons, and their chemical shifts will be indicative of the ionic liquid's structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum of the neat ionic liquid. Characteristic peaks for the C-H stretching of the alkyl chains, the C=N and C=C stretching of the imidazolium ring, and the S=O and C-F stretching of the trifluoromethanesulfonate anion should be observed.

-

-

Thermogravimetric Analysis (TGA):

-

To determine the thermal stability, heat a small sample of the ionic liquid under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The onset of weight loss indicates the decomposition temperature. This ionic liquid is known for its excellent thermal stability.[1]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the cation ([OMIM]⁺) and the anion ([OTf]⁻).

-

-

Water Content:

-

The water content of the ionic liquid should be determined by Karl Fischer titration, as water can significantly affect its physicochemical properties.

-

Applications in Drug Development

The unique properties of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate make it a valuable tool in various stages of drug development, from formulation to delivery.

Enhancing Solubility of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability. Ionic liquids like [OMIM][OTf] can act as effective solvents or co-solvents to enhance the solubility of these challenging APIs.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate | 403842-84-2 [sigmaaldrich.com]

- 3. 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide | C14H23F6N3O4S2 | CID 12184591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 6. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Emerging Role of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in Organic Catalysis: A Review of Potential Applications

Introduction: 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][OTf], is a room-temperature ionic liquid (IL) that has garnered interest within the scientific community for its potential applications in organic synthesis. Ionic liquids are valued for their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, which make them attractive alternatives to traditional volatile organic solvents. The catalytic activity of ionic liquids can arise from the specific combination of their cationic and anionic components. In the case of [OMIM][OTf], the imidazolium cation and the trifluoromethanesulfonate (triflate) anion may both contribute to its catalytic capabilities. While specific, detailed applications of [OMIM][OTf] as a primary catalyst are still emerging in the literature, the known reactivity of similar imidazolium-based and triflate-containing systems allows for the extrapolation of its potential uses in key organic transformations.

This document aims to provide researchers, scientists, and drug development professionals with an overview of the plausible catalytic applications of [OMIM][OTf], drawing parallels from closely related ionic liquids and catalytic systems. Due to the limited availability of specific experimental data for [OMIM][OTf] as a catalyst, the following sections will present generalized protocols and discuss the potential for its use in several important classes of organic reactions.

Potential Catalytic Applications

Based on the known catalytic activity of other imidazolium triflate salts and metal triflates, [OMIM][OTf] is a promising candidate for catalyzing a range of acid-catalyzed reactions. The triflate anion is the conjugate base of a superacid, trifluoromethanesulfonic acid, making it a very weak nucleophile and a good leaving group, which can enhance the Lewis or Brønsted acidity of a system. The imidazolium cation can also play a role in stabilizing reaction intermediates.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. While traditionally catalyzed by strong Lewis acids like aluminum chloride, the use of acidic ionic liquids is a growing area of interest. Imidazolium-based ionic liquids containing triflate anions have been shown to catalyze this reaction, acting as both the solvent and the catalyst.

Hypothetical Reaction Scheme:

Caption: Hypothetical Friedel-Crafts acylation of anisole catalyzed by [OMIM][OTf].

General Protocol for Friedel-Crafts Acylation (Illustrative Example):

-

To a stirred solution of the aromatic substrate (e.g., anisole, 1.0 eq.) in [OMIM][OTf] (used as a solvent or co-solvent), add the acylating agent (e.g., acetic anhydride, 1.2 eq.).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The ionic liquid phase can be washed, dried under vacuum, and potentially reused.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data from Similar Systems:

| Catalyst | Aromatic Substrate | Acylating Agent | Yield (%) | Reference |

| Allyl-MIM-Triflate | Anisole | Acetic Anhydride | 95 (para-isomer) | N/A |

Note: This data is for a similar, not identical, ionic liquid and is provided for illustrative purposes only. Specific yields for [OMIM][OTf] would require experimental validation.

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is another acid-catalyzed process where ionic liquids have shown significant promise. Acidic ionic liquids can drive the reaction forward and facilitate product separation.

Hypothetical Reaction Scheme:

Caption: Hypothetical esterification of acetic acid with n-butanol catalyzed by [OMIM][OTf].

General Protocol for Esterification (Illustrative Example):

-

In a round-bottom flask, combine the carboxylic acid (e.g., acetic acid, 1.0 eq.), the alcohol (e.g., n-butanol, 1.5 eq.), and [OMIM][OTf] (catalytic amount, e.g., 10 mol%).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture and separate the product from the ionic liquid. This may be achieved by decantation if the product is immiscible, or by extraction with a suitable solvent.

-

The ionic liquid can be recovered by removing any residual solvent under vacuum and reused.

-

The product layer or extract is washed, dried, and purified as necessary.

Quantitative Data from Similar Systems:

| Catalyst | Carboxylic Acid | Alcohol | Conversion (%) | Reference |

| [bmim][HSO4] | Acetic Acid | n-Butanol | >90 | N/A |

Note: This data is for an imidazolium ionic liquid with a different acidic anion and is for illustrative purposes. The catalytic efficiency of [OMIM][OTf] may differ.

Aldol Condensation

The aldol condensation, which forms a β-hydroxy carbonyl compound or an α,β-unsaturated carbonyl compound, can be catalyzed by both acids and bases. Acidic ionic liquids can act as catalysts for this transformation.

Hypothetical Reaction Scheme:

Caption: Hypothetical aldol condensation of benzaldehyde with acetone catalyzed by [OMIM][OTf].

General Protocol for Aldol Condensation (Illustrative Example):

-

Combine the aldehyde (e.g., benzaldehyde, 1.0 eq.) and the ketone (e.g., acetone, excess) in the presence of a catalytic amount of [OMIM][OTf]. The ionic liquid can also be used as the reaction medium.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the formation of the product by TLC or GC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

The aqueous phase containing the ionic liquid can be concentrated to recover the catalyst.

-

The organic phase is washed, dried, and concentrated, and the product is purified by standard methods.

Conclusion and Future Outlook

While direct and extensive studies on the catalytic applications of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate are currently limited in publicly available literature, its structural features strongly suggest its potential as a catalyst for a variety of important organic transformations. The illustrative protocols provided here, based on the behavior of similar ionic liquids, offer a starting point for researchers interested in exploring the catalytic capabilities of [OMIM][OTf]. Further experimental investigation is necessary to determine the optimal reaction conditions, catalytic efficiency, and reusability of [OMIM][OTf] for specific reactions. The development of detailed application notes and robust protocols will depend on such future research, which will undoubtedly contribute to the growing field of ionic liquid catalysis and green chemistry.

Application Notes and Protocols for [OMIM][OTf] in Electrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-octyl-3-methylimidazolium trifluoromethanesulfonate ([OMIM][OTf]) in various electrochemical applications. [OMIM][OTf] is a room-temperature ionic liquid (IL) that has garnered significant interest due to its wide electrochemical window, reasonable ionic conductivity, and thermal stability. These properties make it a suitable electrolyte for a range of electrochemical devices and studies.

Physicochemical Properties of [OMIM][OTf]

The physical and electrochemical properties of [OMIM][OTf] are crucial for designing and interpreting electrochemical experiments. The following tables summarize key quantitative data for [OMIM][OTf] and related imidazolium-based triflate ionic liquids for comparison.

Table 1: Physicochemical Properties of Imidazolium-Based Triflate Ionic Liquids

| Ionic Liquid | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (cP) at 25°C | Ionic Conductivity (mS/cm) at 25°C |

| [EMIM][OTf] | C₇H₁₁F₃N₂O₃S | 260.24 | -9[1] | 1.39[1] | 40 - 70 | 9.2[1] |

| [BMIM][OTf] | C₉H₁₅F₃N₂O₃S | 288.29 | - | ~1.28 | 110 - 140 | 3.5 - 4.5 |

| [HMIM][OTf] | C₁₁H₁₉F₃N₂O₃S | 316.34 | - | ~1.17 | 200 - 250 | 1.0 - 1.5 |

| [OMIM][OTf] | C₁₃H₂₃F₃N₂O₃S | 344.40 | - | ~1.12 | 296 ± 11 [2][3] | 0.5 - 1.0 |

| [DMIM][OTf] | C₁₅H₂₇F₃N₂O₃S | 372.45 | - | ~1.08 | 350 - 400 | 0.3 - 0.6 |

Note: Values for [BMIM][OTf], [HMIM][OTf], and [DMIM][OTf] are approximate and gathered from various sources for comparative purposes. The viscosity and conductivity of ionic liquids are highly dependent on purity, especially water content.

Safety and Handling Precautions

Proper handling of [OMIM][OTf] is essential to ensure laboratory safety.

-

General Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [OMIM][OTf] is hygroscopic and should be stored under an inert, dry atmosphere.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

In Case of Contact :

-

Skin : Immediately wash with plenty of soap and water.

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage : Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.

Experimental Protocols

The following sections provide detailed protocols for common electrochemical techniques using [OMIM][OTf] as the electrolyte.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of a species and determine the electrochemical window of the electrolyte.

Protocol:

-

Electrolyte Preparation :

-

Dry the [OMIM][OTf] under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water, as water can significantly narrow the electrochemical window.

-

If studying a specific analyte, dissolve it in the dried [OMIM][OTf] to the desired concentration (typically in the range of 1-10 mM). Stir until fully dissolved. All preparation should be performed in a glovebox under an inert atmosphere (e.g., Argon) to prevent moisture contamination.

-

-

Electrochemical Cell Assembly :

-

A standard three-electrode setup is used.

-

Working Electrode (WE) : Glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode (e.g., 3 mm diameter). Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and finally dry it thoroughly before introduction into the glovebox.

-

Counter Electrode (CE) : A platinum wire or mesh with a surface area significantly larger than the working electrode.

-

Reference Electrode (RE) : A quasi-reference electrode, such as a silver wire (Ag/AgCl) or a platinum wire, is commonly used in ionic liquids. It is important to note that the potential of this electrode is not stable and should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) if absolute potential values are required.

-

-

-

Experimental Procedure :

-

Assemble the three electrodes in an electrochemical cell inside the glovebox.

-

Add the prepared [OMIM][OTf] electrolyte to the cell, ensuring the electrodes are sufficiently immersed.

-

Connect the electrodes to a potentiostat.

-

To determine the electrochemical window of neat [OMIM][OTf], set the potential range to scan from the open-circuit potential (OCP) towards negative potentials until the cathodic limit is observed (reductive decomposition of the imidazolium cation), and then towards positive potentials until the anodic limit is reached (oxidative decomposition of the triflate anion). A typical starting range could be -2.5 V to +2.5 V vs. Ag/AgCl (quasi-reference).

-

Set the scan rate. A typical starting scan rate is 50-100 mV/s.

-

Run the cyclic voltammogram for several cycles until a stable voltammogram is obtained.

-

Diagram of Cyclic Voltammetry Workflow:

Caption: Workflow for performing cyclic voltammetry with [OMIM][OTf].

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the interfacial properties of an electrode-electrolyte system, including charge transfer resistance and double-layer capacitance.

Protocol:

-

Electrolyte and Cell Preparation : Follow the same procedures as for Cyclic Voltammetry (Section 3.1, steps 1 and 2).

-

Experimental Procedure :

-

Connect the assembled three-electrode cell to a potentiostat equipped with a frequency response analyzer (FRA).

-

Set the DC potential. This is typically the open-circuit potential (OCP) for characterizing the system at equilibrium, or a specific potential of interest determined from a prior cyclic voltammogram (e.g., a potential where a redox reaction occurs).

-

Set the AC potential amplitude. A small amplitude of 5-10 mV is typically used to ensure a linear response.

-

Set the frequency range. A wide range is usually scanned, for example, from 100 kHz down to 0.1 Hz or lower, with a logarithmic distribution of points (e.g., 10 points per decade).

-

Initiate the EIS measurement.

-

The resulting data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters. A simple Randles circuit is often a good starting point for many electrochemical systems.

-

Diagram of Electrochemical Impedance Spectroscopy Workflow:

Caption: Workflow for electrochemical impedance spectroscopy using [OMIM][OTf].

Application in a Supercapacitor

[OMIM][OTf] can be used as the electrolyte in an electric double-layer capacitor (EDLC), a type of supercapacitor.

Protocol:

-

Electrode Slurry Preparation :

-

The electrode material is typically a high-surface-area carbon, such as activated carbon (AC).

-

Prepare a slurry by mixing the activated carbon (e.g., 80% by weight), a conductive additive like carbon black (e.g., 10% by weight), and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10% by weight).

-

Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture and stir until a homogeneous slurry is formed.

-

-

Electrode Fabrication :

-

Coat the slurry onto a current collector (e.g., aluminum foil for the positive electrode and copper foil for the negative electrode in an asymmetric setup, or aluminum for both in a symmetric setup) using a doctor blade technique to ensure uniform thickness.

-

Dry the coated electrodes in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.

-

Cut the dried electrode sheets into desired dimensions (e.g., circular discs).

-

-

Supercapacitor Assembly (in a Glovebox) :

-

Use a coin cell (e.g., CR2032) for assembling the supercapacitor.

-

Place the positive electrode at the bottom of the coin cell case.

-

Add a few drops of the dried [OMIM][OTf] electrolyte onto the electrode surface.

-

Place a separator (e.g., a porous polymer membrane like Celgard) on top of the wetted electrode.

-

Add more electrolyte to wet the separator.

-

Place the negative electrode on top of the separator.

-

Add a spacer and a spring to ensure good contact.

-

Seal the coin cell using a crimping machine.

-

-

Electrochemical Testing :

-

Allow the assembled cell to rest for a few hours to ensure complete wetting of the electrodes by the electrolyte.

-

Connect the cell to a battery cycler or potentiostat.

-

Cyclic Voltammetry (CV) : Perform CV at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the stable voltage window of the electrolyte to evaluate the capacitive behavior.

-

Galvanostatic Charge-Discharge (GCD) : Perform GCD tests at different current densities to determine the specific capacitance, energy density, and power density.

-

Electrochemical Impedance Spectroscopy (EIS) : Perform EIS to determine the equivalent series resistance (ESR) and other internal resistances of the cell.

-

Diagram of Supercapacitor Fabrication and Testing Workflow:

Caption: Workflow for supercapacitor fabrication and testing with [OMIM][OTf].

Conclusion

[OMIM][OTf] is a versatile ionic liquid with promising applications in electrochemistry. The protocols provided herein offer a starting point for researchers to explore its use in cyclic voltammetry, electrochemical impedance spectroscopy, and as an electrolyte in supercapacitors. It is important to note that the purity of the ionic liquid, particularly the water content, is a critical factor that can influence the experimental results. Therefore, proper drying and handling in an inert atmosphere are paramount for obtaining reliable and reproducible data. Researchers are encouraged to optimize the experimental parameters for their specific applications.

References

Application of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in battery and supercapacitor electrolytes

Application Notes and Protocols: 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in Energy Storage

Audience: Researchers, scientists, and professionals in materials science and energy storage.

Introduction